![molecular formula C16H19N3S B5547864 N-(2,6-dimethylphenyl)-N'-(2-pyridin-2-ylethyl)thiourea](/img/structure/B5547864.png)
N-(2,6-dimethylphenyl)-N'-(2-pyridin-2-ylethyl)thiourea
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Overview
Description
Synthesis Analysis
The synthesis of thiourea derivatives often involves multi-step reactions starting from isothiocyanates or amines. For example, the synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea involves a four-step reaction starting from ethyl 3-(4-trifluoromethylphenyl)-5-methyl-4-isoxazole carboxylic acid ester and 2-amino-4,6-dimethylpyrimidine, characterized by NMR, IR, ESI-MS, and X-ray diffraction (Liang Fu-b, 2014).
Molecular Structure Analysis
The molecular structure of thiourea derivatives can be elucidated through techniques such as X-ray diffraction. The crystal structure often reveals coplanar arrangements of the thiourea moiety with its adjacent rings, stabilized by intramolecular and intermolecular hydrogen bonding. This contributes to the formation of various supramolecular architectures, as seen in the structure analysis of N′-[(4,6-dimethoxy)-pyrimidin-2-y]-N-[2-(2,4-dichlorophenoxypropionyl)]thiourea (L. Guohua, 2011).
Chemical Reactions and Properties
Thiourea derivatives participate in a range of chemical reactions, including cyclization, addition reactions, and the formation of metal complexes. These reactions are crucial for the synthesis of heterocyclic compounds and for applications in coordination chemistry. For instance, the intramolecular cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea leads to the formation of thiazin-4-one and thiazoline derivatives, showcasing the reactivity of the thiourea group (I. Kulakov et al., 2014).
properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(2-pyridin-2-ylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-12-6-5-7-13(2)15(12)19-16(20)18-11-9-14-8-3-4-10-17-14/h3-8,10H,9,11H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZSFXDVTXHLQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NCCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea |
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